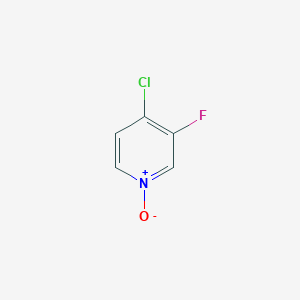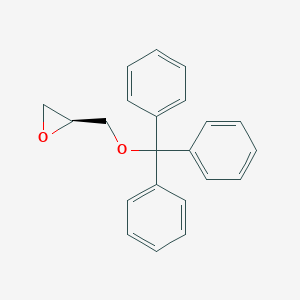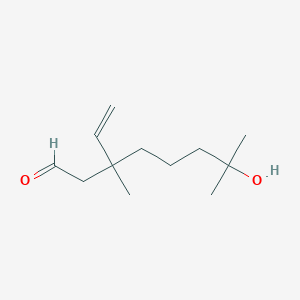
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (E)-3,7-dimethyl-2,6-octadienal-1-ol and is a member of the aldehyde family. It is a colorless liquid with a fruity odor and is widely used in the food and fragrance industry.
Mécanisme D'action
The mechanism of action of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal is not well understood. However, it is believed to interact with receptors in the olfactory system, resulting in the perception of a fruity odor.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal. However, it has been shown to have low toxicity and is generally considered safe for use in food and fragrance products.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal in lab experiments is its availability. This compound is commercially available and can be easily synthesized using standard laboratory techniques. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several potential future directions for research on 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal. One area of interest is the development of new applications for this compound in the food and fragrance industries. Additionally, further research is needed to understand its mechanism of action and potential physiological effects. Finally, there is potential for the development of new insecticides based on the structure of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal.
Méthodes De Synthèse
The synthesis of 3-Ethenyl-7-hydroxy-3,7-dimethyloctanal can be achieved through various methods. One of the most common methods is the aldol condensation of 3,7-dimethyl-2,6-octadien-1-ol and acetaldehyde. The reaction is catalyzed by a base such as sodium hydroxide and is carried out under reflux conditions. The resulting product is then purified through distillation or chromatography.
Applications De Recherche Scientifique
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal has been extensively studied for its potential applications in various fields. In the food industry, it is used as a flavoring agent in products such as baked goods, beverages, and dairy products. In the fragrance industry, it is used as a component in perfumes and colognes. Additionally, this compound has been studied for its potential use in the development of insecticides and as a precursor for the synthesis of other chemicals.
Propriétés
Numéro CAS |
130675-15-9 |
|---|---|
Nom du produit |
3-Ethenyl-7-hydroxy-3,7-dimethyloctanal |
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
3-ethenyl-7-hydroxy-3,7-dimethyloctanal |
InChI |
InChI=1S/C12H22O2/c1-5-12(4,9-10-13)8-6-7-11(2,3)14/h5,10,14H,1,6-9H2,2-4H3 |
Clé InChI |
RMSSTDDQDYGBHH-GFCCVEGCSA-N |
SMILES isomérique |
C[C@@](CCCC(C)(C)O)(CC=O)C=C |
SMILES |
CC(C)(CCCC(C)(CC=O)C=C)O |
SMILES canonique |
CC(C)(CCCC(C)(CC=O)C=C)O |
Synonymes |
(R)-7-HYDROXY-3,7-DIMETHYL-3-VINYL-OCTANAL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



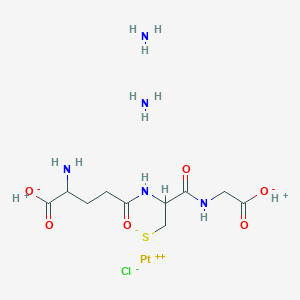
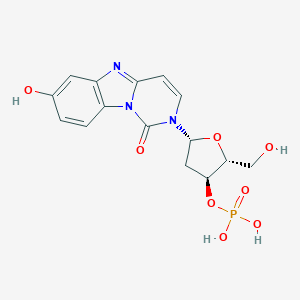
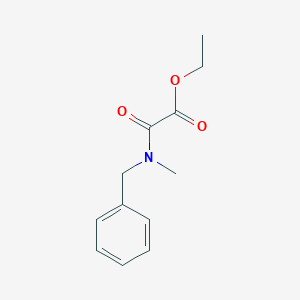
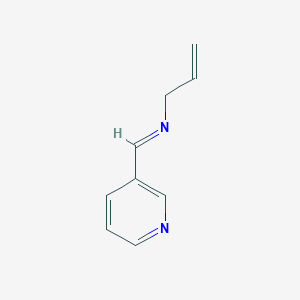
![4-Chloro-7-methylbenzo[d]thiazol-2-amine](/img/structure/B145216.png)
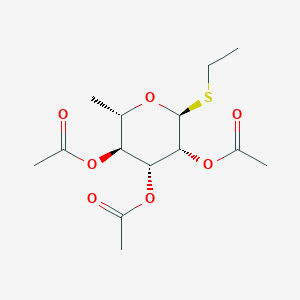
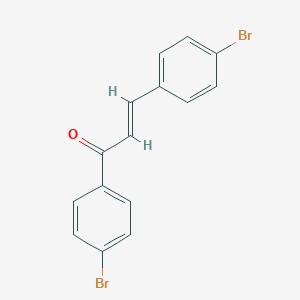
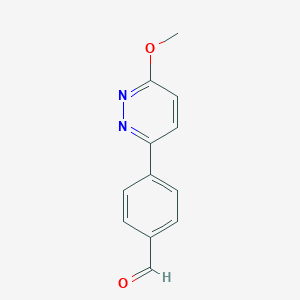
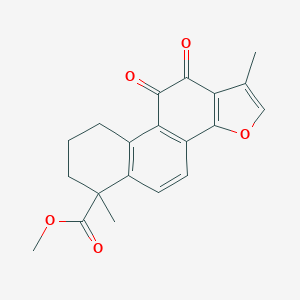
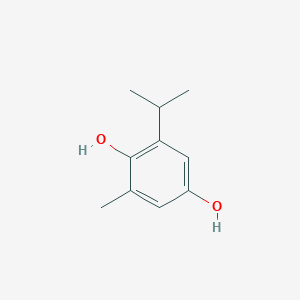
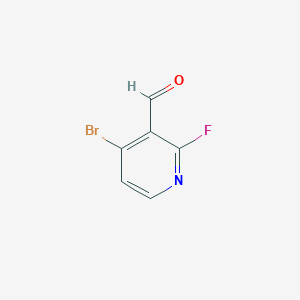
![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
